molecular formula C5H9N5O2S B14306313 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine CAS No. 111888-23-4

6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine

Cat. No.: B14306313
CAS No.: 111888-23-4
M. Wt: 203.23 g/mol
InChI Key: UGWSCPBHZNHDHQ-UHFFFAOYSA-N
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Description

6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a methanesulfonyl group and two dimethylamine groups attached to the tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of tetrazine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Tetrazine derivative+Methanesulfonyl chlorideThis compound\text{Tetrazine derivative} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Tetrazine derivative+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Nucleophilic Addition: The tetrazine ring can participate in nucleophilic addition reactions, forming adducts with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A related compound used in similar substitution reactions.

    Tetrazine Derivatives: Other tetrazine compounds with different substituents that exhibit similar reactivity.

    Sulfonamide Derivatives: Compounds with a sulfonamide group that share some chemical properties.

Uniqueness

6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is unique due to the combination of the methanesulfonyl group and the tetrazine ring, which imparts specific reactivity and potential applications not found in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.

Properties

CAS No.

111888-23-4

Molecular Formula

C5H9N5O2S

Molecular Weight

203.23 g/mol

IUPAC Name

N,N-dimethyl-6-methylsulfonyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C5H9N5O2S/c1-10(2)4-6-8-5(9-7-4)13(3,11)12/h1-3H3

InChI Key

UGWSCPBHZNHDHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(N=N1)S(=O)(=O)C

Origin of Product

United States

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